Cas no 898775-42-3 (2-(Azetidinomethyl) benzophenone)

2-(Azetidinomethyl) benzophenone is a specialized organic compound featuring a benzophenone core functionalized with an azetidinomethyl group. This structural motif imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The azetidine ring offers conformational rigidity, which can enhance binding affinity in drug design, while the benzophenone moiety provides a versatile scaffold for further derivatization. Its applications include use in photochemical reactions, cross-coupling methodologies, and as a building block for bioactive molecules. The compound’s well-defined structure and synthetic utility make it a preferred choice for researchers developing novel therapeutics or functional materials. Proper handling under inert conditions is recommended due to potential sensitivity.
2-(Azetidinomethyl) benzophenone structure
898775-42-3 structure
Product Name:2-(Azetidinomethyl) benzophenone
CAS No:898775-42-3
MF:C17H17NO
MW:251.322984457016
CID:880754
Update Time:2025-06-25

2-(Azetidinomethyl) benzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone
    • 2-(AZETIDINOMETHYL) BENZOPHENONE
    • 2-(3-CHLORO-PHENYL)-4-ETHOXYMETHYLENE-4H-ISOQUINOLINE-1,3-DIONE
    • 2-(Azetidinomethyl) benzophenone
    • Inchi: 1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2
    • InChI Key: FARAWTANSKKZGO-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1=CC=CC=C1CN1CCC1

Computed Properties

  • Exact Mass: 251.13100
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 20.31000
  • LogP: 3.06120

2-(Azetidinomethyl) benzophenone Pricemore >>

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Additional information on 2-(Azetidinomethyl) benzophenone

Introduction to 2-(Azetidinomethyl) benzophenone (CAS No. 898775-42-3)

2-(Azetidinomethyl) benzophenone, identified by the chemical compound code CAS No. 898775-42-3, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its azetidine and benzophenone moieties, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in the development of bioactive molecules and advanced materials.

The structural framework of 2-(Azetidinomethyl) benzophenone consists of a benzophenone core substituted with an azetidinomethyl group. The benzophenone moiety is well-known for its photochemical properties, including its ability to absorb UV light, which makes it valuable in sunscreen formulations and photodynamic therapies. On the other hand, the azetidine ring introduces a cyclic amine functionality, which can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's solubility and bioavailability.

Recent advancements in medicinal chemistry have highlighted the potential of 2-(Azetidinomethyl) benzophenone as a scaffold for drug discovery. The combination of the aromatic benzophenone group and the flexible azetidine ring provides a versatile platform for designing molecules with targeted biological activities. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors, making them attractive for therapeutic applications.

In the realm of materials science, 2-(Azetidinomethyl) benzophenone has been explored for its role in polymer chemistry and material synthesis. Its ability to undergo polymerization reactions under controlled conditions allows for the creation of novel polymers with tailored properties. These polymers find applications in coatings, adhesives, and even in the development of smart materials that can respond to environmental stimuli.

The synthesis of 2-(Azetidinomethyl) benzophenone involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriately substituted benzophenones and azetidine derivatives. Advances in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible.

One of the most compelling aspects of 2-(Azetidinomethyl) benzophenone is its potential in pharmaceutical applications. Researchers have investigated its derivatives for their antimicrobial, anti-inflammatory, and even anticancer properties. The azetidine ring's ability to mimic natural amino acid structures suggests that it could interact with biological targets in a manner similar to peptides, offering a new avenue for drug design.

The compound's photochemical properties also make it valuable in industrial applications. For example, it can be used as an intermediate in the production of dyes and pigments due to its ability to form stable complexes with metal ions. Additionally, its UV absorption characteristics make it suitable for use in photoreactive coatings that require light-induced curing processes.

From a regulatory perspective, 2-(Azetidinomethyl) benzophenone (CAS No. 898775-42-3) is subject to standard chemical safety protocols. While it is not classified as a hazardous material under current regulations, proper handling procedures must be followed to ensure safety during storage, transportation, and disposal. Manufacturers and researchers working with this compound should adhere to good laboratory practices (GLP) and environmental guidelines.

The future prospects of 2-(Azetidinomethyl) benzophenone are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of molecular interactions continues to grow, this compound is likely to play an increasingly important role in both pharmaceuticals and materials science. Collaborative efforts between academia and industry will be crucial in realizing its full potential.

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